molecular formula C10H9BrO3 B009934 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone CAS No. 19815-97-5

2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone

Cat. No.: B009934
CAS No.: 19815-97-5
M. Wt: 257.08 g/mol
InChI Key: BSROYFIAEPSLCT-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone (CAS Registry Number: 19815-97-5 ) is a high-purity chemical compound offered with a typical assay of 97% or greater . This benzodioxin derivative has a molecular formula of C 10 H 9 BrO 3 and a molecular weight of 257.08 g/mol . Its structure is characterized by a bromoacetyl group attached to the 5-position of the 2,3-dihydro-1,4-benzodioxine ring system . The primary research utility of this compound lies in its role as a key synthetic intermediate or building block in organic chemistry and medicinal chemistry research. The reactive bromoacetyl group makes it a versatile precursor for nucleophilic substitution reactions, such as the synthesis of more complex molecules through alkylation, or for the construction of molecular libraries in drug discovery efforts . Safety Information: This compound is classified as hazardous. It causes severe skin burns and serious eye damage . Researchers must wear appropriate personal protective equipment, including eye protection and gloves. If in eyes, rinse cautiously with water for several minutes and seek medical attention immediately . This product is intended for research and development use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSROYFIAEPSLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383530
Record name 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19815-97-5
Record name 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Representative Procedure:

A mixture of 5-acetyl-2,3-dihydrobenzo[b]dioxin (10 mmol), 1,2-dibromoethane (12 mmol), and K₂CO₃ (15 mmol) in DMF (30 mL) is stirred at 110°C for 16 hours. Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.

ParameterValue
Yield78%
Reaction Time16 hours
Temperature110°C
SolventDMF

Phase Transfer Catalysis (PTC) for Bromoacetylation

Phase transfer catalysis offers a milder route by facilitating reactions between aqueous and organic phases. Using tetrabutylammonium bromide (TBAB) as a catalyst, 5-acetyl-2,3-dihydrobenzo[b]dioxin reacts with bromoacetyl bromide in a biphasic system (dichloromethane/water). This method avoids harsh conditions and improves regioselectivity, yielding 65–75% product.

Mechanism:

  • TBAB transports bromide ions to the organic phase.

  • Bromoacetyl bromide reacts with the acetophenone enolate.

  • The product partitions into the organic phase, minimizing decomposition.

Reductive Bromination of 1-(2,3-Dihydrobenzo[b] dioxin-5-yl)prop-2-en-1-one

A less conventional method involves reductive bromination of α,β-unsaturated ketones. Treatment of 1-(2,3-dihydrobenzo[b][1,dioxin-5-yl)prop-2-en-1-one with HBr in the presence of a palladium catalyst selectively adds bromine across the double bond, followed by reduction to the saturated bromoethanone. This method is advantageous for substrates sensitive to direct bromination but requires precise control of reaction stoichiometry.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-intensive steps. For example, Knoevenagel condensation of 5-acetyl-2,3-dihydrobenzo[b]dioxin with bromoacetic acid under microwave conditions (120°C, 20 minutes) yields intermediate α-bromoacrylic derivatives, which are hydrogenated to the target compound. While this method reduces reaction times from hours to minutes, yields remain suboptimal (<40%) due to competing side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted ethanone derivatives with various functional groups.

    Oxidation: Carboxylic acids or other oxidized products.

    Reduction: Alcohols or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone has been investigated for its potential pharmacological properties. Its structure suggests possible activity as an antitumor agent due to its ability to interact with biological targets involved in cancer progression.

Case Study: Antitumor Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the dioxin ring can enhance its selectivity and potency against specific tumor types.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules used in pharmaceuticals and agrochemicals.

Applications:

  • Building Block : Utilized as a precursor for synthesizing other biologically active compounds.
  • Functionalization : The bromine atom can be replaced or modified to create new derivatives with tailored properties.

Material Science

The unique structure of this compound lends itself to applications in material science, particularly in developing polymers and composites with enhanced thermal stability and mechanical properties.

Example Application:

Research into polymer blends incorporating this compound has shown improved resistance to thermal degradation compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A. 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl chloride (CAS 6761-70-2)
  • Key Differences : Replaces the bromoacetyl group with a reactive carbonyl chloride.
  • Applications : Used in acylations to synthesize esters and amides (e.g., imidazole-based chalcone derivatives) .
  • Reactivity : Higher electrophilicity due to the chloride leaving group, enabling faster nucleophilic substitution compared to the bromo analog.
B. (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid (CAS 499769-88-9)
  • Key Differences : Substitutes the bromoacetyl group with a boronic acid moiety.
  • Applications : Critical in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds .
  • Solubility : Lower solubility in organic solvents compared to the bromo derivative.
C. 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS 52287-51-1)
  • Key Differences : Bromine substitution at position 6 instead of the acetyl group.
  • Applications : Intermediate for halogenated aromatic compounds; less reactive in nucleophilic substitutions due to absence of a ketone group .

Structural Analogs in Drug Discovery

(4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
  • Synthesis : Derived from the target compound via nucleophilic substitution (yield: 18%) .
Nitro-Substituted Analogs
  • Example: 2-Bromo-1-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone.
  • Impact : The nitro group enhances electron-withdrawing effects, increasing reactivity in subsequent substitution reactions .

Physical and Chemical Property Comparison

Compound (CAS) Molecular Formula Melting Point (°C) Key Reactivity Primary Application
19815-97-5 (Target) C₁₀H₉BrO₃ 71 Nucleophilic substitution CDK9 inhibitor precursors
6761-70-2 (Carbonyl chloride) C₉H₅ClO₃ N/A Acylation reactions Chalcone synthesis
499769-88-9 (Boronic acid) C₈H₉BO₄ N/A Cross-coupling reactions Biaryl compound synthesis
52287-51-1 (6-Bromo derivative) C₈H₇BrO₂ N/A Halogenation reactions Aromatic intermediates

Biological Activity

2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone, also known as bromoisolinone, is a halogenated organic compound with significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and enzyme inhibition.

  • Molecular Formula : C10H9BrO3
  • Molecular Weight : 257.08 g/mol
  • CAS Number : 19815-97-5
  • Density : 1.577 g/cm³
  • Melting Point : 71 °C
  • Boiling Point : 348.1 °C at 760 mmHg
  • Storage Conditions : 2-8 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in the metabolism of neurotransmitters.
  • Neuroprotective Effects : The compound demonstrates potential neuroprotective properties through its ability to scavenge reactive oxygen species (ROS) and attenuate oxidative stress in cellular models.

Enzyme Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on various enzymes:

CompoundTarget EnzymeIC50 (μM)Residual Activity at 10 μM (%)
CC1MAO-A>4094.8 ± 1.8
CC1MAO-B0.69 ± 0.0910.4 ± 4.4
CC2MAO-B0.51 ± 0.2919.8 ± 5.9
CC2AChE>4069.4 ± 3.6
CC2BChE7.00 ± 0.0243.9 ± 3.7

These findings suggest that the compound can selectively inhibit MAO-B and BChE, which are relevant in treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

  • Neuroprotective Mechanism :
    • A study evaluated the neuroprotective effects of the compound against H₂O₂-induced damage in Vero cells (African green monkey kidney epithelial cells). The results indicated that treatment with the compound significantly improved cell viability and reduced ROS levels, highlighting its potential as a therapeutic agent for oxidative stress-related conditions .
  • Toxicity Assessment :
    • The toxicity of the compound was assessed using an MTT assay on Vero cells across various concentrations (1–500 μg/mL). Results showed that more than 80% of cells remained viable at concentrations up to 100 μg/mL, indicating a favorable safety profile for further development .
  • Structure-Activity Relationship (SAR) :
    • Molecular docking studies revealed that the bromine substitution at specific positions on the aromatic ring enhances enzyme inhibition potency. This insight is crucial for designing more effective derivatives with improved biological activity .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Reagent selection : Use brominated precursors (e.g., bromoethanone derivatives) and 2,3-dihydrobenzo[b][1,4]dioxin-5-amine (or its analogues) as coupling partners .
  • Solvent system : Polar aprotic solvents like DME (dimethoxyethane) under reflux conditions are effective for facilitating reactions .
  • Purification : Flash column chromatography (e.g., Al₂O₃ with hexane:acetone = 5:1) yields high-purity products (up to 97% yield) .

Q. Table 1: Synthetic Conditions and Yields

Reaction TypeSolventPurification MethodYieldReference
CouplingDMEAl₂O₃ column97%
SubstitutionChlorobenzeneAl₂O₃ column84%

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Validate structural identity using:

  • Spectroscopy :
    • ¹H/¹³C NMR : Analyze chemical shifts for aromatic protons (δ 6.5–7.5 ppm) and ketone/bromine environments .
    • HRMS : Confirm molecular weight (e.g., C₁₀H₉BrO₃ requires exact mass 256.97 g/mol) .
  • Chromatography : TLC (Rf ~0.55 in dichloromethane:methanol = 10:1) ensures homogeneity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard mitigation : Avoid exposure to water or strong oxidizers, which may generate toxic gases (CO, Br₂) .
  • PPE : Use respirators, chemical-resistant gloves, and ventilation to limit inhalation/contact .
  • Waste disposal : Collect contaminated solvents separately; do not discharge into drains .

Advanced Research Questions

Q. How does this compound perform in medicinal chemistry applications, such as PARP1 inhibition?

Methodological Answer: Structural analogues of 2,3-dihydrobenzo[b][1,4]dioxine derivatives exhibit PARP1 inhibition via competitive binding to the NAD⁺ site. Key steps for evaluation include:

  • Docking studies : Use crystallographic data (PDB ID: 4UND) to model interactions .
  • In vitro assays : Measure IC₅₀ values using recombinant PARP1 enzyme and NAD⁺ substrate .

Q. Table 2: Biological Activity Data

TargetAssay TypeIC₅₀ (nM)Reference
PARP1Enzymatic~50

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validation : Compare experimental NMR/HRMS data with computational predictions (e.g., NIST Chemistry WebBook) .
  • Crystallography : Resolve ambiguities via X-ray diffraction (e.g., crystal structure analysis of analogous compounds, CCDC 1026886) .
  • Reproducibility : Repeat synthesis under inert conditions to rule out oxidation/degradation .

Q. What are its applications in materials science, such as OLED development?

Methodological Answer: The dihydrobenzo[b][1,4]dioxin moiety enhances charge transport in emissive layers. Key steps for OLED integration:

  • Device fabrication : Use vacuum deposition to create non-doped emissive layers .
  • Performance metrics : Measure external quantum efficiency (EQE ~5.7–6.0%) and luminance (10.5–12.0 cd/A) .

Q. Table 3: OLED Performance Metrics

EmitterEQE (%)Luminance (cd/A)Reference
DDPPPA5.710.5
DDPBA6.012.0

Q. How to assess stability under varying experimental conditions?

Methodological Answer:

  • Thermal stability : Conduct TGA (thermogravimetric analysis) to determine decomposition temperatures.
  • Photostability : Expose to UV-Vis light (λ = 365 nm) and monitor degradation via HPLC .
  • Hydrolytic stability : Test in buffered solutions (pH 4–9) and quantify by NMR .

Q. What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

  • Catalyst selection : Iridium complexes (e.g., [Ir(cod)Cl]₂) enable enantioselective amination (95% ee) .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during functionalization .

Q. How to address ecological risks in disposal or accidental release?

Methodological Answer:

  • Biodegradation assays : Test aerobic/anaerobic breakdown using OECD 301/302 guidelines.
  • Toxicity screening : Use Daphnia magna or algae models to assess EC₅₀ values (no data available; prioritize containment) .

Q. What computational tools predict reactivity or metabolic pathways?

Methodological Answer:

  • DFT calculations : Simulate reaction pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability and cytochrome P450 interactions .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone

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